5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS number 84163-16-6
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS number 84163-16-6
An In-Depth Technical Guide to 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A Cornerstone Intermediate in Modern Antipsychotic Drug Development
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, registered under CAS number 84163-16-6. This heterocyclic compound is a critical starting material in the synthesis of a class of atypical antipsychotic medications, most notably Risperidone, Paliperidone, and Iloperidone. This document will delve into its chemical and physical characteristics, provide a detailed, field-tested synthesis protocol, outline methods for its analytical characterization, and explore its pivotal role in the mechanism of action of the resulting active pharmaceutical ingredients (APIs). The guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Introduction: The Strategic Importance of a Versatile Scaffold
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a benzisoxazole ring system linked to a piperidine moiety, makes it a versatile scaffold. This compound is primarily utilized as a key intermediate in the manufacturing of atypical antipsychotics used in the management of schizophrenia and bipolar disorder.[2] The strategic incorporation of a fluorine atom can enhance metabolic stability and receptor binding affinity of the final drug molecule. Beyond its established role in antipsychotic synthesis, this scaffold is also being explored for the development of novel antimicrobial, antidepressant, and anticancer agents.[1][2] This guide will focus on its primary and most well-documented application.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, particularly its hydrochloride salt, is paramount for its effective and safe handling in a laboratory and industrial setting.
Chemical and Physical Properties
The compound is typically supplied as its hydrochloride salt to improve solubility and stability. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 84163-16-6 | [3] |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [3] |
| Molecular Weight | 256.70 g/mol | [3] |
| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride | [4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Approximately 298°C (decomposition) | [5] |
| Alternate CAS Numbers | 84163-13-3 (HCl salt, different isomer) | [6] |
Safety and Handling
Based on aggregated GHS data, 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[6]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[6]
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis Methodology: A Robust and Scalable Protocol
The synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be efficiently achieved through a "one-pot" reaction, which is advantageous for industrial-scale production due to its simplicity and improved yield.[4] The following protocol is based on a patented method that emphasizes environmental considerations by avoiding the use of triethylamine.[4]
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Detailed Experimental Protocol
This protocol is adapted from a patented, scalable method.[4]
Materials:
-
4-(2,4-difluorobenzoyl)-piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (or sodium hydroxide) solution (e.g., 50% w/w)
-
Methanol (or other C1-C4 aliphatic alcohol)
-
Concentrated hydrochloric acid
-
Purified water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in the alcohol solvent.
-
Addition of Reagents: To the solution from step 1, add hydroxylamine hydrochloride.
-
Base Addition and Reaction: Slowly add the inorganic base solution dropwise to the reaction mixture. The molar ratio of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride to hydroxylamine hydrochloride to the inorganic base should be approximately 1:1-2:3-5.[7] Maintain the reaction temperature between 20-65°C (a preferred range is 40-45°C) for a period of 5 to 72 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).[7]
-
Acidification and Precipitation: Upon completion of the reaction, cool the mixture to below 30°C. Carefully add concentrated hydrochloric acid dropwise to adjust the pH to <1.
-
Crystallization: Cool the acidified mixture to 0-5°C and maintain this temperature for 1-3 hours to ensure complete precipitation of the product.[4]
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with purified water.
-
Drying: Dry the purified solid to obtain high-purity 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride as a white solid.
Causality of Experimental Choices:
-
One-Pot Synthesis: This approach, where the intermediate oxime is not isolated, simplifies the process, reduces operational steps, and typically increases the overall yield, making it highly suitable for industrial production.[4]
-
Inorganic Base: The use of an alkali metal hydroxide like potassium hydroxide instead of an organic base like triethylamine serves a dual purpose: it acts as an acid-binding agent during oximation and facilitates the subsequent cyclization. This substitution is more environmentally benign and cost-effective.[4]
-
Alcohol Solvent: C1-C4 aliphatic alcohols are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reaction temperature range.[7]
-
Acidification and Cooling: The addition of concentrated hydrochloric acid protonates the piperidine nitrogen, forming the hydrochloride salt which has lower solubility in the reaction medium, leading to its precipitation. Cooling the mixture further decreases the solubility, maximizing the product yield.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and for monitoring the progress of its synthesis. A typical stability-indicating RP-HPLC method would be validated according to ICH guidelines.[8][9]
Illustrative HPLC Parameters:
-
Column: C18 (e.g., 150 x 4.6 mm, 3.0 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02M NaH₂PO₄, pH 4.0) and an organic modifier (e.g., a mixture of acetonitrile and methanol).[2]
-
Flow Rate: 0.7-1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 238 nm[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectral data can vary slightly based on the solvent and instrument, the expected chemical shifts and coupling patterns provide a definitive fingerprint of the molecule.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the benzisoxazole ring, the protons of the piperidine ring, and the N-H proton of the piperidine.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperidine carbons, and the carbons of the isoxazole ring.
Other Analytical Techniques
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Reveals the presence of key functional groups within the molecule.
Application in Antipsychotic Drug Synthesis and Mechanism of Action
The primary utility of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is as a precursor to several atypical antipsychotic drugs. The synthesis generally involves the N-alkylation of the piperidine nitrogen with a suitable electrophile.
Synthesis of Risperidone and Paliperidone
-
Risperidone: Synthesized by reacting 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base.[10]
-
Paliperidone (9-hydroxyrisperidone): This is the active metabolite of risperidone and can be synthesized by reacting the benzisoxazole intermediate with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[3]
Mechanism of Therapeutic Action: D₂ and 5-HT₂A Receptor Antagonism
The therapeutic efficacy of antipsychotics derived from this intermediate, such as Risperidone, Paliperidone, and Iloperidone, is primarily attributed to their antagonist activity at dopamine type 2 (D₂) and serotonin type 2A (5-HT₂A) receptors in the central nervous system.[11][12][13][14]
-
Dopamine D₂ Receptor Blockade: Antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for the reduction of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[14] D₂ receptors are coupled to Gᵢ/ₒ proteins, and their antagonism leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7]
-
Serotonin 5-HT₂A Receptor Blockade: Antagonism of 5-HT₂A receptors is believed to contribute to the efficacy against "negative" symptoms (e.g., social withdrawal) and may also reduce the incidence of extrapyramidal side effects associated with potent D₂ blockade.[11] 5-HT₂A receptors are coupled to Gᵩ/₁₁ proteins. Their antagonism blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG), thereby attenuating the downstream signaling cascade involving calcium mobilization and Protein Kinase C (PKC) activation.[1][15][16]
Signaling Pathway Diagram
Caption: Downstream signaling of D₂ and 5-HT₂A receptor antagonism by antipsychotics.
Conclusion
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a testament to the power of strategic molecular design in modern drug development. Its robust and efficient synthesis, coupled with its ideal structural motifs, has established it as an indispensable intermediate in the production of key atypical antipsychotics. A comprehensive understanding of its synthesis, characterization, and the mechanistic role it plays in the final API is crucial for researchers and developers in the pharmaceutical industry. This guide has aimed to consolidate this critical information into a practical and scientifically grounded resource to support ongoing and future research in this important therapeutic area.
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